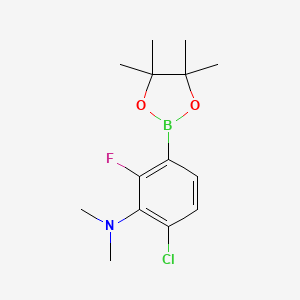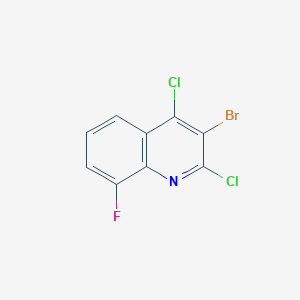
2-(2-(Benzyloxy)propyl)-1,2,3,4-tetrahydroisoquinolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(Benzyloxy)propyl)-1,2,3,4-tetrahydroisoquinolin-8-ol is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a benzyloxy group attached to a propyl chain, which is further connected to a tetrahydroisoquinoline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Benzyloxy)propyl)-1,2,3,4-tetrahydroisoquinolin-8-ol typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 1,2,3,4-tetrahydroisoquinoline with 2-(benzyloxy)propyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, or distillation are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(Benzyloxy)propyl)-1,2,3,4-tetrahydroisoquinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the isoquinoline ring can be oxidized to form a ketone or aldehyde.
Reduction: The benzyloxy group can be reduced to a benzyl group using hydrogenation or other reducing agents.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and pyridinium chlorochromate (PCC).
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is often used for hydrogenation reactions.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of various substituted isoquinoline derivatives.
Applications De Recherche Scientifique
2-(2-(Benzyloxy)propyl)-1,2,3,4-tetrahydroisoquinolin-8-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2-(Benzyloxy)propyl)-1,2,3,4-tetrahydroisoquinolin-8-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group on the isoquinoline ring can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the benzyloxy group can interact with hydrophobic pockets in proteins, affecting their function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-(Benzyloxy)ethyl)-1,2,3,4-tetrahydroisoquinolin-8-ol
- 2-(2-(Benzyloxy)methyl)-1,2,3,4-tetrahydroisoquinolin-8-ol
- 2-(2-(Benzyloxy)butyl)-1,2,3,4-tetrahydroisoquinolin-8-ol
Uniqueness
2-(2-(Benzyloxy)propyl)-1,2,3,4-tetrahydroisoquinolin-8-ol is unique due to the specific positioning of the benzyloxy group on the propyl chain, which can influence its chemical reactivity and biological activity. The presence of the hydroxyl group on the isoquinoline ring also adds to its distinct properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
827310-28-1 |
|---|---|
Formule moléculaire |
C19H23NO2 |
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
2-(2-phenylmethoxypropyl)-3,4-dihydro-1H-isoquinolin-8-ol |
InChI |
InChI=1S/C19H23NO2/c1-15(22-14-16-6-3-2-4-7-16)12-20-11-10-17-8-5-9-19(21)18(17)13-20/h2-9,15,21H,10-14H2,1H3 |
Clé InChI |
IFIQZMQQYONDMM-UHFFFAOYSA-N |
SMILES canonique |
CC(CN1CCC2=C(C1)C(=CC=C2)O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylic acid](/img/structure/B11833317.png)


![methyl 4-((N-benzyl-8-chloro-1-methyl-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamido)methyl)benzoate](/img/structure/B11833330.png)
![1-O-tert-butyl 3a-O-ethyl 3,4,5,6,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine-1,3a-dicarboxylate](/img/structure/B11833333.png)





![N-benzyl({1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}amino)sulfonamide](/img/structure/B11833377.png)

![4(3H)-Quinazolinone, 2-[(1R)-1-aminopropyl]-5-fluoro-3-phenyl-](/img/structure/B11833382.png)
![Ethyl 5-benzyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B11833388.png)
